Cas no 2624137-79-5 (lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers)

lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
-
- lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate
- 2624137-79-5
- EN300-27753019
- lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers
-
- MDL: MFCD33550665
- インチ: 1S/C7H9F3O3.Li/c8-7(9,10)6(5(12)13)2-1-4(11)3-6;/h4,11H,1-3H2,(H,12,13);/q;+1/p-1
- InChIKey: AQRCTSJSECGVHU-UHFFFAOYSA-M
- ほほえんだ: FC(C1(C(=O)[O-])CCC(C1)O)(F)F.[Li+]
計算された属性
- せいみつぶんしりょう: 204.05855703g/mol
- どういたいしつりょう: 204.05855703g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.4Ų
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27753019-0.5g |
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate |
2624137-79-5 | 95.0% | 0.5g |
$1428.0 | 2025-03-19 | |
1PlusChem | 1P0284EX-10g |
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers |
2624137-79-5 | 95% | 10g |
$9785.00 | 2023-12-18 | |
Aaron | AR0284N9-500mg |
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers |
2624137-79-5 | 95% | 500mg |
$1989.00 | 2025-02-15 | |
Aaron | AR0284N9-5g |
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers |
2624137-79-5 | 95% | 5g |
$7318.00 | 2025-02-15 | |
1PlusChem | 1P0284EX-100mg |
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers |
2624137-79-5 | 95% | 100mg |
$845.00 | 2023-12-18 | |
1PlusChem | 1P0284EX-250mg |
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers |
2624137-79-5 | 95% | 250mg |
$1181.00 | 2023-12-18 | |
Enamine | EN300-27753019-1g |
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers |
2624137-79-5 | 95% | 1g |
$1829.0 | 2023-09-09 | |
Enamine | EN300-27753019-2.5g |
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate |
2624137-79-5 | 95.0% | 2.5g |
$3585.0 | 2025-03-19 | |
Enamine | EN300-27753019-10.0g |
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate |
2624137-79-5 | 95.0% | 10.0g |
$7866.0 | 2025-03-19 | |
Enamine | EN300-27753019-1.0g |
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate |
2624137-79-5 | 95.0% | 1.0g |
$1829.0 | 2025-03-19 |
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers 関連文献
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomersに関する追加情報
Research Briefing on Lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate (CAS: 2624137-79-5)
Lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, a mixture of diastereomers (CAS: 2624137-79-5), has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and hydroxyl functional groups, exhibits promising potential in various therapeutic applications, particularly in the modulation of metabolic pathways and enzyme inhibition. Recent studies have explored its synthesis, stereochemical properties, and biological activity, positioning it as a candidate for further drug development.
A 2023 study published in the Journal of Medicinal Chemistry detailed the enantioselective synthesis of this compound, highlighting its diastereomeric purity and stability under physiological conditions. The research team employed advanced NMR spectroscopy and X-ray crystallography to confirm the structural configuration, revealing distinct pharmacological profiles for each diastereomer. Notably, one diastereomer demonstrated enhanced binding affinity to target enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
Further investigations into the pharmacokinetics of lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate were conducted in preclinical models. A collaborative study between academic and industrial researchers (2024) reported its favorable bioavailability and low toxicity profile, making it a viable candidate for oral administration. The compound's ability to cross the blood-brain barrier was also noted, opening avenues for neurological applications, such as the treatment of neurodegenerative disorders.
In addition to its therapeutic potential, recent patent filings (2023-2024) have highlighted novel formulations of this compound, including co-crystals and prodrug derivatives, aimed at improving solubility and controlled release. These advancements underscore the growing interest in optimizing its physicochemical properties for clinical translation.
Despite these promising developments, challenges remain in scaling up synthesis and addressing potential off-target effects. Future research directions may focus on structure-activity relationship (SAR) studies to refine selectivity and efficacy. Overall, lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate represents a compelling case study in the intersection of synthetic chemistry and drug discovery, with implications for precision medicine.
2624137-79-5 (lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers) 関連製品
- 2034524-43-9(3-{1-(4-ethylbenzenesulfonyl)azetidin-3-ylmethyl}-1,3-oxazolidine-2,4-dione)
- 1491528-23-4(3-Bromo-2-{[4-(2-methylpropyl)piperazin-1-yl]methyl}aniline)
- 2171801-33-3(1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide)
- 2228817-23-8(3-(4-methyloxan-4-yl)propanoic acid)
- 2309465-76-5(2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid)
- 1388077-55-1(5-Bromo-2-iodophenylhydrazine)
- 1227606-51-0(2-(bromomethyl)-4-fluoro-pyridine)
- 99171-12-7((2-aminopyrimidin-4-yl)phosphonic acid)
- 65540-08-1(4-Benzo(b)thiophen-2-ylphenol)
- 1261984-37-5([1,1'-Biphenyl]-3-ol, 4'-chloro-3'-methyl-5-(trifluoromethoxy)-)



